3-Amino-5-(naphthalen-1-yl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-naphthalen-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,18H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSDUQDGAIZMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Amino-5-(naphthalen-1-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis and predictive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 3-Amino-5-(naphthalen-1-yl)benzoic acid. In the absence of published experimental spectra for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines detailed, theoretically-grounded predictions for all proton and carbon chemical shifts, multiplicities, and coupling constants. Furthermore, it presents a robust, field-proven experimental workflow for the acquisition, processing, and definitive assignment of the NMR spectra, incorporating one-dimensional and advanced two-dimensional techniques. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility. This guide is designed to empower researchers to confidently identify, characterize, and confirm the structure of this compound.

Introduction

3-Amino-5-(naphthalen-1-yl)benzoic acid is a complex aromatic molecule featuring three distinct structural motifs: a 1,3,5-trisubstituted benzoic acid core, an amino group, and a bulky naphthalen-1-yl substituent. This unique combination of a hydrogen-bond donating group (-NH₂), a hydrogen-bond accepting and donating group (-COOH), and an extensive aromatic system makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural complexity, however, presents a considerable challenge for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of molecular structures in solution. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra and establishes a rigorous protocol for experimental verification.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for 3-Amino-5-(naphthalen-1-yl)benzoic acid.

Caption: Molecular structure and numbering scheme for 3-Amino-5-(naphthalen-1-yl)benzoic acid.

PART 1: Predicted NMR Spectral Analysis

The following predictions are based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, spin-spin coupling, and analysis of analogous structures from scientific literature.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. Its high polarity effectively dissolves the analyte, and its hydrogen bond-accepting nature allows for the observation of exchangeable protons from the carboxylic acid and amino groups, which often appear as broad signals.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale for Prediction |

| -COOH (C7) | 12.5 - 13.5 | Broad singlet | N/A | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[2][5] |

| H8' | 8.10 - 8.20 | Doublet | J = ~8.5 Hz | 1H | H8' is deshielded due to its peri-position, experiencing steric compression and anisotropic effects from the adjacent ring. |

| H4', H5' | 7.90 - 8.05 | Multiplet | - | 2H | These protons are in a typical naphthalene aromatic region, often appearing as complex multiplets. |

| H2 | 7.75 - 7.85 | Triplet (t) | Jmeta = ~1.5 Hz | 1H | This proton is meta-coupled to H4 and H6. The naphthalene group at C5 will have a deshielding effect. |

| H2', H7' | 7.50 - 7.65 | Multiplet | - | 2H | These protons are part of the complex naphthalene spin system. |

| H3' | 7.40 - 7.50 | Triplet (t) | J = ~7.8 Hz | 1H | Coupled to H2' and H4', appearing as a triplet in a first-order approximation. |

| H6 | 7.30 - 7.40 | Triplet (t) | Jmeta = ~1.5 Hz | 1H | Meta-coupled to H2 and H4. Shielded relative to H2 due to the ortho-amino group. |

| H4 | 7.00 - 7.10 | Triplet (t) | Jmeta = ~1.5 Hz | 1H | Meta-coupled to H2 and H6. Shielded by the para-amino group. |

| -NH₂ (C3) | 5.00 - 5.50 | Broad singlet | N/A | 2H | Amine protons are exchangeable and appear as a broad signal, the shift of which is highly dependent on concentration and temperature.[3] |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is predicted to show 17 distinct signals, corresponding to each unique carbon atom in the asymmetric molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 (COOH) | 167 - 169 | The carboxylic acid carbonyl carbon is highly deshielded and is a characteristic signal.[6] |

| C3 (C-NH₂) | 148 - 150 | Aromatic carbon directly attached to the electron-donating amino group is significantly deshielded. |

| C5 (C-Naphth) | 140 - 142 | Quaternary carbon deshielded by the attached naphthalene ring system. |

| C1' | 135 - 137 | Quaternary carbon of the naphthalene ring attached to the benzoic acid moiety. |

| C4a', C8a' | 133 - 135 | Naphthalene bridgehead carbons typically resonate in this region.[1] |

| C1 (C-COOH) | 131 - 133 | Quaternary carbon attached to the electron-withdrawing carboxylic acid group.[7] |

| C4', C5' | 128 - 130 | Aromatic CH carbons of the naphthalene ring. |

| C2', C7' | 126 - 128 | Aromatic CH carbons of the naphthalene ring. |

| C8' | 125 - 127 | Aromatic CH carbon of the naphthalene ring. |

| C6' | 124 - 126 | Aromatic CH carbon of the naphthalene ring. |

| C3' | 122 - 124 | Aromatic CH carbon of the naphthalene ring. |

| C2 (CH) | 118 - 120 | Shielded by the meta-amino group but deshielded by the ortho-naphthalene group. |

| C6 (CH) | 115 - 117 | Shielded by the ortho-amino group. |

| C4 (CH) | 112 - 114 | Shielded by the para-amino group. |

PART 2: Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality NMR data. The causality for each step is explained to ensure robust and reproducible results.

Step 1: Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of 3-Amino-5-(naphthalen-1-yl)benzoic acid. Precision is key for potential future quantitative NMR (qNMR) applications.[8]

-

Solvent Selection & Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D).

-

Homogenization: Gently warm the tube and vortex for 1-2 minutes to ensure complete dissolution. A clear, homogenous solution is critical for acquiring high-resolution spectra.

-

Internal Standard (Optional but Recommended): Add a trace amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[10]

Step 2: Instrument Setup and 1D Spectra Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Key Parameters:

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of all protons).

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

-

-

Causality: These parameters provide a balance between resolution, sensitivity, and experiment time, ensuring all signals, including the broad exchangeable protons and the sharp aromatic signals, are accurately captured.

-

-

¹³C{¹H} NMR Acquisition:

-

Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30).

-

Key Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

-

-

Causality: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making initial analysis straightforward. A sufficient number of scans is essential to overcome the low sensitivity of the ¹³C nucleus.

-

PART 3: Advanced 2D NMR for Unambiguous Structural Confirmation

For a molecule with multiple overlapping aromatic signals, 2D NMR is not optional; it is essential for definitive structural proof. The following experiments provide a logical workflow to connect all atoms within the molecule.

Caption: Workflow for definitive structure elucidation using 2D NMR experiments.

Experimental Protocols for 2D NMR

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-coupled to each other (typically through 2-3 bonds).

-

Expected Outcome: Cross-peaks will appear between coupled protons. This will clearly delineate the spin system of the benzoic acid ring (H2-H4-H6) and the more complex, coupled networks within the naphthalene ring (e.g., H2'-H3'-H4' and H5'-H6'-H7'-H8'). This experiment validates the multiplicity assignments from the ¹H spectrum.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify which proton is directly attached to which carbon.

-

Expected Outcome: A cross-peak will be observed for every C-H bond. For example, the proton signal predicted at ~7.75 ppm (H2) will show a correlation to the carbon signal predicted at ~118 ppm (C2). This provides an unambiguous link between the proton and carbon spectra for all protonated carbons.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is the most critical experiment for connecting the different parts of the molecule.

-

Expected Outcome & Key Correlations:

-

Connecting COOH: The proton H2 will show a correlation to the quaternary carbon C1 and the carboxylic carbon C7, confirming their proximity.

-

Connecting NH₂: Protons H2 and H4 will show correlations to the C3 carbon, confirming the position of the amino group.

-

Connecting the Rings: The most crucial correlation will be from the protons on the benzoic acid ring (H4 and H6) to the C1' carbon of the naphthalene ring, and from the H2' and H8' protons of the naphthalene ring to the C5 carbon of the benzoic acid ring. These correlations definitively prove the connectivity between the two major fragments of the molecule.

-

-

PART 4: Data Processing and Interpretation

-

Processing: The raw Free Induction Decay (FID) data from each experiment should be processed using appropriate software (e.g., MestReNova, TopSpin). Standard processing involves Fourier transformation, phase correction, baseline correction, and referencing to TMS (or the residual solvent peak).

-

Integration: For the ¹H spectrum, integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1H, 2H). Note that integrals for broad, exchangeable protons may not be perfectly accurate.[5]

-

Interpretation Synthesis: Begin by assigning the most obvious signals (e.g., -COOH). Use the COSY spectrum to build the proton spin systems. Use the HSQC spectrum to assign the carbons directly attached to these protons. Finally, use the key HMBC correlations to piece together the entire molecular puzzle, connecting the spin systems and assigning all quaternary carbons. This systematic, self-validating approach ensures the highest level of confidence in the final structural assignment.

References

-

Collect. Czech. Chem. Commun. (2000), 65, Analysis of Substituent Effects. [Link]

-

Vaia, Problem 10 A substituted naphthalene. [Link]

-

ResearchGate, ¹H NMR spectra of naphthalene measured under different conditions. [Link]

-

Kitching, W. et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. [Link]

-

Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

- Wnuk, S. et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.

-

Royal Society of Chemistry, Supplementary Information. [Link]

-

Reddit, Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. (2021). [Link]

-

Doc Brown's Chemistry, Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

-

MDPI, Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2018). [Link]

-

Doc Brown's Chemistry, Interpreting the 1H NMR spectrum of benzoic acid. [Link]

-

Chemistry Steps, Carboxylic acid NMR. [Link]

-

DSpace@MIT, APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

-

ResearchGate, ¹H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... [Link]

-

Noto, R. et al. (1988). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Le-Thanh, H. & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. [Link]

-

ResearchGate, Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? (2016). [Link]

-

Kim, H. et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics. [Link]

-

SpectraBase, 3,5-Dihydroxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

MDPI, A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). [Link]

-

El-Sayed, B. A. et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

MDPI, Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2021). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. CCCC 2000, Volume 65, Issue 1, Abstracts pp. 106-116 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 8. ckisotopes.com [ckisotopes.com]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Crystal structure and X-ray diffraction of 3-Amino-5-(naphthalen-1-yl)benzoic acid

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-Amino-5-(naphthalen-1-yl)benzoic acid

Foreword: Unveiling Molecular Architecture

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, research-grade overview of the synthesis, crystallization, and structural elucidation of 3-Amino-5-(naphthalen-1-yl)benzoic acid. As a molecule possessing both the flexible aminobenzoic acid scaffold and the rigid, aromatic naphthalene moiety, its solid-state conformation, and intermolecular interactions are of significant interest for the rational design of novel therapeutics and functional materials. Benzoic acid and its derivatives are foundational in the pharmaceutical industry, serving as preservatives and key intermediates in the synthesis of more complex medicinal compounds.[1] The strategic functionalization of such core structures is a cornerstone of medicinal chemistry, aiming to enhance efficacy and target specificity.[2]

This document is structured to guide researchers through the logical and practical workflow of structural analysis, from initial synthesis to the final, refined crystal structure. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedural instruction but a scientifically-reasoned decision.

Part 1: Synthesis and Crystallization: From Blueprint to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of 3-Amino-5-(naphthalen-1-yl)benzoic acid can be approached through several established organic chemistry reactions. A common and effective method is the Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Experimental Protocol: Synthesis via Suzuki Coupling

-

Reactant Preparation: In a 100 mL round-bottom flask, combine 3-amino-5-bromobenzoic acid (1.0 eq), 1-naphthaleneboronic acid (1.2 eq), and palladium(II) acetate (0.02 eq) with a suitable phosphine ligand such as SPhos (0.04 eq).

-

Solvent and Base: Add a 3:1 mixture of toluene and water (40 mL) to the flask, followed by potassium carbonate (3.0 eq) as the base.

-

Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the mixture to 90°C with vigorous stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-Amino-5-(naphthalen-1-yl)benzoic acid.

Crystallization: The Art of Molecular Self-Assembly

Obtaining a single crystal of sufficient size and quality is often the most challenging step in structure determination.[3] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization

-

Solvent Screening: A range of solvents with varying polarities should be tested. For a molecule like 3-Amino-5-(naphthalen-1-yl)benzoic acid, solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF) are good starting points.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of DMF and water) at a slightly elevated temperature to achieve saturation.[4] The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm) are observed, they should be carefully harvested from the mother liquor using a cryoloop and immediately prepared for X-ray diffraction analysis.[4]

Part 2: X-ray Diffraction: Illuminating the Crystal Lattice

X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid.[3] Both powder and single-crystal X-ray diffraction provide complementary information.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most detailed structural information, including bond lengths, bond angles, and the conformation of the molecule.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[4] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the unit cell parameters and the Bravais lattice. The intensities of the reflections are then integrated.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built and then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Hypothetical Crystallographic Data for 3-Amino-5-(naphthalen-1-yl)benzoic acid

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Formula Weight | 263.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(2) |

| b (Å) | 12.123(3) |

| c (Å) | 13.456(4) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 1324.5(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.321 |

| Absorption Coefficient (mm⁻¹) | 0.087 |

| F(000) | 552 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 9876 |

| Independent reflections | 3045 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

Note: The data presented in this table is hypothetical and serves as an illustrative example for this guide.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for "fingerprinting" a crystalline solid and is widely used for phase identification, purity analysis, and polymorph screening.[3]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline material is gently ground to a fine powder to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to record the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phase. The peak positions are determined by the unit cell parameters, and the peak intensities are related to the arrangement of atoms within the unit cell.

Part 3: Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

In our hypothetical structure, the naphthalene and benzoic acid moieties are not coplanar. The dihedral angle between the mean planes of the two aromatic systems would be a key feature, influencing the overall molecular shape. The amino and carboxylic acid groups would be involved in a network of hydrogen bonds.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups can form dimers through O-H···O interactions. The amino groups can act as hydrogen bond donors to the carboxylic acid oxygens of neighboring molecules (N-H···O). Additionally, π-π stacking interactions between the naphthalene rings of adjacent molecules would likely play a significant role in the overall crystal packing.

Diagram of Key Intermolecular Interactions

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Part 4: Workflow Summary and Conclusion

The successful elucidation of a crystal structure is a multi-step process that requires careful execution and analysis at each stage.

Workflow Diagram

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Physicochemical Properties and Solubility Profile of 3-Amino-5-(naphthalen-1-yl)benzoic acid

Foreword: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the maxim "fail early, fail cheap" has never been more pertinent. The journey of a new chemical entity (NCE) from the bench to the bedside is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties. A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is inextricably linked to fundamental characteristics such as its ionization state (pKa), lipophilicity (logP), and solubility. An early and thorough understanding of these parameters is not merely a data-gathering exercise; it is a critical, strategy-defining step that informs everything from lead optimization to formulation development.

This technical guide provides an in-depth examination of 3-Amino-5-(naphthalen-1-yl)benzoic acid, a molecule of interest possessing key structural motifs—an aromatic carboxylic acid, an amino group, and a bulky naphthalene substituent. We will dissect its core physicochemical properties and solubility profile, not by presenting a static data sheet, but by elucidating the causality behind the experimental methodologies used to determine these values. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for characterizing this NCE and others like it.

Molecular Identity and Structural Attributes

Before any experimental assessment, a foundational understanding of the molecule's structure is essential. This informs our hypotheses about its properties and guides our choice of analytical techniques.

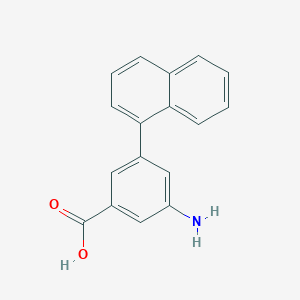

Chemical Structure: 3-Amino-5-(naphthalen-1-yl)benzoic acid is an aromatic compound featuring a benzoic acid core. An amino group is substituted at the 3-position, and a naphthalen-1-yl group is at the 5-position.

Caption: 2D representation of 3-Amino-5-(naphthalen-1-yl)benzoic acid.

Physicochemical Property Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₃NO₂ | Calculated |

| Molecular Weight | 263.29 g/mol | Calculated |

| Physical State | Likely a solid at STP | Inferred from analogous structures |

| Predicted pKa (Acidic) | ~4-5 | Based on benzoic acid (pKa ≈ 4.2)[1][2] |

| Predicted pKa (Basic) | ~3-4 | Based on 3-aminobenzoic acid |

| Predicted XLogP3 | 3.9 | Based on similar structures (e.g., PubChem CID: 53225136 shows XLogP3 of 1.9 for a related biphenyl structure)[3] |

Ionization Profile: The pKa Determination

The acid dissociation constant, pKa, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly governs its solubility, permeability, and interaction with biological targets. Given that our compound possesses both a carboxylic acid (acidic) and an amino group (basic), it is an amphoteric substance with at least two pKa values.

Expertise & Causality: We must determine the pKa values for both the carboxylic acid and the amino group. A potentiometric titration method is the gold standard for this purpose due to its accuracy and ability to generate a complete pH-titration profile.[4] This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise identification of the pKa at the half-equivalence point.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for determining the pKa values of an ionizable compound.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of 3-Amino-5-(naphthalen-1-yl)benzoic acid.

-

Dissolve the compound in a suitable co-solvent system if aqueous solubility is low. A common choice is a methanol-water or DMSO-water mixture. The organic component should be kept to a minimum (<5%) to reduce its effect on the apparent pKa.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.

-

-

System Calibration:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

-

Acid-Base Titration:

-

Place the analyte solution in a thermostatted vessel maintained at 25°C or 37°C.

-

Begin by titrating with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups fully.

-

Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The resulting sigmoid curve will show inflection points that correspond to the equivalence points.[6]

-

The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second to the deprotonation of the protonated amino group.

-

Specialized software can be used to calculate the derivative of the titration curve (dpH/dV), where the peaks correspond to the equivalence points, enhancing accuracy.

-

Caption: Predicted ionization states based on pH and pKa values.

Lipophilicity Profile: The Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[7] For an ionizable molecule like ours, it is vital to distinguish between logP (which measures the partitioning of the neutral species) and logD (the distribution coefficient at a specific pH, accounting for all ionic species).[8]

Expertise & Causality: The shake-flask method, while labor-intensive, remains the most reliable method for logP determination and is recommended for generating definitive data.[6][7] This method directly measures the concentration of the analyte in both phases after they have reached equilibrium, providing a direct and unambiguous measurement of partitioning.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a buffer of a specific pH for logD determination) with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate. This prevents volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of 3-Amino-5-(naphthalen-1-yl)benzoic acid in the phase in which it is more soluble.

-

Add a small aliquot of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a separation funnel. The final concentration should be low enough to avoid saturation in either phase.

-

-

Partitioning:

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and facilitate partitioning.

-

Allow the funnel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

-

Concentration Analysis:

-

Carefully collect a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A spectrophotometric method is often efficient if the compound has a distinct chromophore.[9]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration]organic / [Concentration]aqueous.[7]

-

The logP is the base-10 logarithm of P.

-

The experiment should be repeated at least in triplicate to ensure reproducibility.

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. 3-Amino-5-(3-formylphenyl)benzoic acid | C14H11NO3 | CID 53225136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Experimental determination of the logP using the spectrophotometric method [repository.usmf.md]

Electronic Properties and HOMO-LUMO Gap Dynamics in Naphthyl-Substituted Aminobenzoic Acids: A Technical Whitepaper

Introduction & Mechanistic Rationale

The rational design of organic optoelectronic materials and pharmacological probes heavily relies on tuning the electronic properties of core molecular scaffolds. Aminobenzoic acids serve as excellent building blocks due to their inherent "push-pull" electronic nature—the amino group acts as an electron donor, while the carboxylic acid acts as an electron acceptor.

When a naphthyl group is introduced into this system (often via Schiff base condensation to form imine-carboxylic acid functionalized compounds), the molecular dynamics shift dramatically. The primary causality behind this structural choice is the extension of the π -conjugation network. Compared to a simple phenyl ring, the fused bicyclic structure of the naphthyl moiety provides a larger, more delocalized electron cloud. Mechanistically, this extended conjugation selectively stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the energy gap ( Δ E) between the Highest Occupied Molecular Orbital (HOMO) and the LUMO[1].

A narrowed HOMO-LUMO gap dictates several critical field-proven phenomena:

-

Enhanced Intramolecular Charge Transfer (ICT): Electrons can be more easily excited from the HOMO to the LUMO, making these molecules highly valuable for fluorescence tracking and biological research[2].

-

Increased Polarizability: Larger, highly conjugated molecules present less resistance to external electric fields, increasing their polarizability and binding affinity to specific target proteins[1].

-

Chemical Softness: According to Frontier Molecular Orbital (FMO) theory, a smaller gap correlates with higher chemical softness and reactivity, which is a critical parameter in predicting drug-receptor interactions[3].

Frontier Molecular Orbital (FMO) Theory & Causality

To understand the reactivity of naphthyl-substituted aminobenzoic acids, we must extract Global Reactivity Parameters (GRPs) from their FMO energies. The energies of the HOMO ( EHOMO ) and LUMO ( ELUMO ) are calculated using Density Functional Theory (DFT). The choice of functional is critical: while B3LYP/6-311G(d,p) is the standard workhorse for organic geometries, the M06 functional is often preferred for these specific compounds because it is highly parameterized to approximate exchange-correlation energy functionals, capturing non-covalent interactions and excited states more accurately[4].

The causality of the mathematical relationships is as follows:

-

Ionization Potential (IP) & Electron Affinity (EA): Based on Koopmans' theorem, IP=−EHOMO and EA=−ELUMO . The naphthyl group lowers the IP, making the molecule a better electron donor[3].

-

Chemical Hardness ( η ) and Softness ( S ): Hardness is the resistance to charge transfer ( η=2IP−EA ). Naphthyl substitution lowers η and increases S , directly causing the observed red-shifts in their UV-Vis spectra[4].

Fig 1: Causality chain linking naphthyl substitution to enhanced molecular polarizability.

Quantitative Data: Electronic Properties Summary

The following table synthesizes quantitative DFT data (typically acquired at the B3LYP or M06/6-311G(d,p) level) comparing standard phenyl-substituted derivatives against their naphthyl-substituted counterparts. Notice the distinct stabilization of the LUMO and the corresponding reduction in the energy gap ( Δ E) when the naphthyl moiety is present.

| Compound Class / Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Δ E Gap (eV) | Dipole Moment ( μ , Debye) | Ref |

| Anil-1 (Phenyl-substituted reference) | -5.85 | -1.39 | 4.46 | 2.10 | [2] |

| Anil-2 (Naphthyl-substituted analog) | -5.72 | -1.67 | 4.05 | 2.85 | [2] |

| L2H (Naphthyl-Aminobenzoic Schiff Base) | -5.80 | -3.31 | 2.49 | 4.52 | [1] |

| HMBA (Imine-carboxylic acid derivative) | -6.12 | -2.50 | 3.62 | 3.20 | [4] |

Data Interpretation: The transition from Anil-1 to Anil-2 demonstrates a clear drop in the Δ E gap from 4.46 eV to 4.05 eV purely due to the naphthyl moiety. Furthermore, highly conjugated systems like L2H exhibit drastically reduced gaps (2.49 eV) and high dipole moments, indicating strong intramolecular charge transfer capabilities[1].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the synthesis and computational analysis of these compounds must follow self-validating workflows.

Protocol A: Synthesis of Naphthyl-Substituted Aminobenzoic Schiff Bases

Objective: Synthesize the imine-carboxylic acid via condensation of 4-aminobenzoic acid and a naphthyl aldehyde.

-

Preparation: Dissolve 10 mmol of 4-aminobenzoic acid in 20 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of 2-hydroxy-1-naphthaldehyde in 15 mL of absolute ethanol.

-

Catalysis & Condensation: Mix the solutions dropwise under continuous magnetic stirring. Add 2-3 drops of glacial acetic acid to act as a catalyst.

-

Reflux: Heat the mixture under reflux at 70–80°C for 4–6 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. The protocol is self-validating: the reaction is only deemed complete when the distinct spot corresponding to the primary amine (4-aminobenzoic acid) completely disappears, confirming full conversion to the Schiff base.

-

Purification: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield pure compound.

Protocol B: Computational DFT Workflow

Objective: Accurately determine the HOMO-LUMO gap and global reactivity parameters.

-

Input Geometry: Construct the 3D molecular structure using GaussView.

-

Optimization: Run a ground-state geometry optimization using Gaussian 09/16 at the M06/6-311G(d,p) level of theory.

-

Self-Validation Checkpoint (Frequency): Immediately follow optimization with a vibrational frequency calculation at the same level of theory. Validation: Inspect the output file for imaginary frequencies (NImag). If NImag = 0, the structure is a true local minimum. If NImag > 0, the structure is a transition state and the input geometry must be perturbed and re-optimized.

-

TD-DFT Analysis: Perform Time-Dependent DFT (TD-DFT) calculations using a solvent model (e.g., PCM for DMSO or Ethanol) to simulate the UV-Vis absorption spectra and extract the first, second, and third excited states[4].

-

FMO Extraction: Extract the EHOMO and ELUMO values from the formatted checkpoint file (.fchk) to calculate chemical hardness, softness, and the electrophilicity index.

Fig 2: Step-by-step computational workflow for DFT-based electronic property analysis.

Conclusion

The integration of a naphthyl moiety into aminobenzoic acid frameworks represents a highly effective strategy for tuning molecular electronic properties. By extending the π -conjugation, researchers can predictably stabilize the LUMO, reduce the HOMO-LUMO gap, and enhance the molecule's polarizability and chemical softness. These engineered properties directly translate to superior performance in optoelectronic applications and higher binding affinities in structure-based drug design.

References

- Synthesis, anti-bacterial evaluation, DFT study and molecular docking as a potential 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 inhibitors of a novel Schiff bases.

- The molecular orbital and energies for the HOMO and LUMO of compound (I).

- Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum. Semantic Scholar.

- Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex.

Sources

- 1. Synthesis, anti-bacterial evaluation, DFT study and molecular docking as a potential 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 inhibitors of a novel Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the FT-IR Spectroscopy of 3-Amino-5-(naphthalen-1-yl)benzoic acid

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 3-Amino-5-(naphthalen-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectral features, outlines a robust experimental protocol for data acquisition, and presents a detailed interpretation of the vibrational modes characteristic of this complex molecule.

Introduction: The Vibrational Signature of a Multifunctional Molecule

3-Amino-5-(naphthalen-1-yl)benzoic acid is a molecule of significant interest due to its unique combination of three key functional groups: a carboxylic acid, a primary aromatic amine, and a naphthalene moiety. Each of these components contributes a distinct set of vibrational modes that are detectable by FT-IR spectroscopy, providing a unique "fingerprint" for the molecule. Understanding this vibrational signature is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This guide will first predict and analyze the expected FT-IR absorption peaks based on the well-established characteristic frequencies of its constituent functional groups. Subsequently, a detailed experimental workflow for obtaining a high-quality FT-IR spectrum is provided, followed by a thorough interpretation of the spectral data.

Predicted FT-IR Absorption Peaks and Their Assignments

The FT-IR spectrum of 3-Amino-5-(naphthalen-1-yl)benzoic acid is anticipated to be rich and complex, with overlapping regions of absorption. The following table summarizes the predicted key absorption peaks, their corresponding vibrational modes, and the rationale for their expected appearance.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Characteristics | Rationale & Expert Insights |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Medium, two distinct peaks | Aromatic primary amines typically exhibit two N-H stretching bands in this region[1][2][3][4][5]. The presence of two peaks is a definitive indicator of the -NH₂ group. |

| 3300 - 2500 | O-H Stretching | Carboxylic Acid | Broad, strong | This very broad and intense absorption is a hallmark of the hydroxyl group in a carboxylic acid, which is extensively involved in intermolecular hydrogen bonding, often forming dimers[6][7][8][9][10]. This broadness can sometimes obscure other weaker peaks in the same region. |

| 3100 - 3000 | Aromatic C-H Stretching | Naphthalene & Benzene Rings | Medium to weak, sharp | These absorptions are characteristic of C-H bonds on aromatic rings[11]. The presence of multiple peaks in this region is expected due to the different electronic environments of the C-H bonds on both the naphthalene and the substituted benzene rings. |

| 1710 - 1680 | C=O Stretching | Carboxylic Acid | Strong, sharp | The carbonyl stretch of an aromatic carboxylic acid is typically found in this range[6][7][9][12]. Conjugation with the benzene ring weakens the C=O bond, shifting the absorption to a lower frequency compared to non-conjugated carboxylic acids. |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to strong, broad | This band arises from the in-plane bending of the N-H bonds in the primary amine group[1][2]. |

| 1600 - 1450 | C=C Stretching (in-ring) | Naphthalene & Benzene Rings | Medium to strong, multiple peaks | Aromatic rings exhibit several characteristic in-ring C=C stretching vibrations in this region[11]. The complexity of the spectrum in this area will be due to the presence of both the naphthalene and benzene ring systems. |

| 1340 - 1250 | C-N Stretching | Aromatic Amine | Strong | The stretching vibration of the C-N bond in aromatic amines is typically strong and appears at a higher frequency than in aliphatic amines due to resonance with the aromatic ring[1][2][3][4]. |

| 1320 - 1210 | C-O Stretching | Carboxylic Acid | Strong | This absorption is due to the stretching of the C-O single bond in the carboxylic acid group[10]. |

| 900 - 675 | C-H Out-of-Plane Bending (OOP) | Naphthalene & Benzene Rings | Strong, multiple peaks | The substitution pattern on the aromatic rings can be inferred from the number and position of these strong out-of-plane bending vibrations[13]. The specific pattern will be a composite of the trisubstituted benzene ring and the monosubstituted naphthalene ring. |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of 3-Amino-5-(naphthalen-1-yl)benzoic acid, the following protocol is recommended:

1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Rationale: ATR is a preferred method for solid samples as it requires minimal sample preparation and provides excellent reproducibility.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be collected.

-

Place a small amount of the powdered 3-Amino-5-(naphthalen-1-yl)benzoic acid sample onto the ATR crystal.

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

2. Instrumentation and Data Acquisition

-

Instrument: A research-grade FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (sufficient for most qualitative and quantitative analyses)

-

Number of Scans: 32-64 (to improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel (a good general-purpose function)

-

3. Data Processing

-

Background Subtraction: The previously collected background spectrum is automatically subtracted from the sample spectrum.

-

ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Baseline Correction: A baseline correction may be necessary to account for any sloping baselines.

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 3-Amino-5-(naphthalen-1-yl)benzoic acid and highlights the key functional groups responsible for the major FT-IR absorption peaks.

Caption: Molecular structure and key functional groups.

In-Depth Interpretation of the FT-IR Spectrum

A detailed analysis of the FT-IR spectrum of 3-Amino-5-(naphthalen-1-yl)benzoic acid involves a region-by-region examination:

-

The -OH and -NH Region (4000 - 2500 cm⁻¹): This region is dominated by the very broad O-H stretching band of the carboxylic acid, which will likely obscure the aromatic C-H stretches. The two distinct N-H stretching peaks of the primary amine should be visible as sharper features superimposed on the broad O-H absorption.

-

The Carbonyl Region (1800 - 1600 cm⁻¹): The most prominent peak in this region will be the strong, sharp C=O stretching vibration of the carboxylic acid. Its position below 1700 cm⁻¹ confirms its conjugation with the aromatic ring. The N-H bending vibration will also appear in this region, typically as a broader absorption of medium intensity.

-

The Fingerprint Region (1600 - 400 cm⁻¹): This region will contain a multitude of peaks, making it highly specific to the molecule. Key features to identify include:

-

Multiple C=C stretching bands from both aromatic rings.

-

The strong C-N and C-O stretching vibrations.

-

A complex pattern of C-H out-of-plane bending bands, which can provide information about the substitution pattern of the aromatic rings.

-

Conclusion

The FT-IR spectrum of 3-Amino-5-(naphthalen-1-yl)benzoic acid is a powerful analytical tool for its characterization. By understanding the characteristic absorption frequencies of its constituent carboxylic acid, primary aromatic amine, and naphthalene functionalities, a detailed and accurate interpretation of the spectrum can be achieved. The methodologies and spectral predictions outlined in this guide provide a solid foundation for researchers and scientists working with this and structurally related compounds.

References

-

JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

RSC Publishing. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c).... Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Labmonk. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

-

The Astrophysics & Astrochemistry Laboratory. (n.d.). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synchrotron-based highest resolution Fourier transform infrared spectroscopy of naphthalene (C10H8) and indole (C8H7N) and its application to astrophysical problems. Retrieved from [Link]

-

The Astrophysics & Astrochemistry Laboratory. (n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]

-

PUBDB. (2020, August 31). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

AIP Publishing. (n.d.). The Infrared Spectra of Naphthalene Crystals, Vapor, and Solutions. Retrieved from [Link]

-

PubMed. (2022, November 15). Far Infrared spectrum of naphthalene in the 5-15 THz range: Experimental and theoretical study. Retrieved from [Link]

-

The Astrophysics & Astrochemistry Laboratory. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. projectguru.in [projectguru.in]

- 6. jove.com [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Mass Spectrometric Fragmentation of 3-Amino-5-(naphthalen-1-yl)benzoic acid

Abstract

This technical guide provides a detailed examination of the predicted mass spectrometric fragmentation pathways of 3-Amino-5-(naphthalen-1-yl)benzoic acid (Molecular Formula: C₁₇H₁₃NO₂, Monoisotopic Mass: 263.0946 g/mol ). As a molecule possessing three key functional moieties—a carboxylic acid, an aromatic amine, and a polycyclic aromatic naphthalene ring—its behavior under collision-induced dissociation (CID) is multifaceted. This document outlines the expected fragmentation patterns in both positive and negative electrospray ionization (ESI) modes. In positive ion mode, fragmentation is predicted to be driven by initial losses of small neutral molecules such as water (H₂O) and ammonia (NH₃), followed by cleavages of the core structure. Conversely, the negative ion mode is expected to be dominated by a highly characteristic decarboxylation event (loss of CO₂). This guide serves as a foundational resource for researchers in analytical chemistry, pharmacology, and materials science for the identification and structural elucidation of this compound and its analogues.

Introduction and Molecular Context

3-Amino-5-(naphthalen-1-yl)benzoic acid is a complex aromatic structure whose utility can span from a building block in synthetic chemistry to a scaffold in drug discovery. The accurate characterization of such molecules is fundamental to quality control, metabolite identification, and understanding chemical reactivity. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure.

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The charge site and the relative strengths of chemical bonds dictate the fragmentation pathways. This molecule's structure presents three distinct chemical features that will influence its fragmentation:

-

The Carboxylic Acid Group (-COOH): A primary site for protonation in positive mode and deprotonation in negative mode. It is susceptible to losses of water (H₂O) and carbon dioxide (CO₂)[1][2].

-

The Amino Group (-NH₂): A basic site that can be protonated. It serves as a facile leaving group, often resulting in the neutral loss of ammonia (NH₃)[3][4][5].

-

The Naphthalene Ring: A stable, electron-rich aromatic system. Its fragmentation typically requires higher energy and can involve losses of small hydrocarbon fragments like acetylene (C₂H₂)[6][7].

Understanding how these functional groups interact and compete during fragmentation is key to interpreting the resulting mass spectrum. This guide will propose the logical fragmentation cascades based on established chemical principles documented in authoritative literature.

Ionization and Precursor Ion Formation

Electrospray ionization (ESI) is the method of choice for a polar molecule like 3-Amino-5-(naphthalen-1-yl)benzoic acid, as it is a soft ionization technique that typically yields intact molecular ions.

-

Positive Ion Mode (ESI+): The molecule is expected to readily accept a proton, primarily at the amino group due to its higher basicity compared to the carboxylic acid oxygen. The resulting precursor ion will be the protonated molecule, [M+H]⁺, at an m/z of 264.1019 .

-

Negative Ion Mode (ESI-): The acidic proton of the carboxylic acid group will be readily abstracted, forming the deprotonated molecule, [M-H]⁻, at an m/z of 262.0874 .

Proposed Fragmentation Pathway in Positive Ion Mode (ESI+)

Upon collisional activation, the protonated precursor ion, [M+H]⁺, is expected to follow several competing fragmentation pathways initiated by the elimination of small, stable neutral molecules. The most probable pathways are driven by the formation of stabilized fragment ions.

Initial Fragmentation Events:

-

Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids involves the loss of water (18.01 Da). This proceeds via the formation of a stable acylium ion, resulting in a fragment at m/z 246.0913 [4].

-

Loss of Ammonia (NH₃): The protonated amino group can be eliminated as a neutral ammonia molecule (17.03 Da). This is a characteristic fragmentation for aromatic amines and amino acids, leading to a fragment ion at m/z 247.0762 [3][4].

Secondary Fragmentation:

The initial fragment ions can undergo further dissociation. For instance, the ion at m/z 246.0913 (resulting from water loss) may subsequently lose carbon monoxide (CO, 28.00 Da) to produce a fragment at m/z 218.0918 . This two-step loss of H₂O and CO is a known pathway for aromatic acids[4]. Fragmentation of the stable naphthalene ring system itself, such as the loss of acetylene (C₂H₂, 26.02 Da), would likely require higher collision energy[6].

Caption: Proposed ESI+ fragmentation of 3-Amino-5-(naphthalen-1-yl)benzoic acid.

Proposed Fragmentation Pathway in Negative Ion Mode (ESI-)

Fragmentation in negative ion mode is often simpler and more predictable for carboxylic acids. The behavior is dominated by the stability of the initial deprotonated molecule.

Primary Fragmentation Event:

-

Decarboxylation (Loss of CO₂): The deprotonated precursor ion, [M-H]⁻ at m/z 262.0874 , is highly prone to losing carbon dioxide (CO₂, 43.99 Da). This is a very facile and often the most abundant fragmentation for carboxylate anions, as it results in a new, resonance-stabilized carbanion[8]. This decarboxylation will produce a major fragment ion at m/z 218.0925 .

Further fragmentation of the m/z 218.0925 ion would require significantly more energy to break the stable aromatic system. Therefore, the base peak in the MS/MS spectrum is confidently predicted to be m/z 218.0925.

Sources

- 1. jove.com [jove.com]

- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.stanford.edu [web.stanford.edu]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 3-Amino-5-(naphthalen-1-yl)benzoic acid: Exact Mass and Molecular Weight

For Immediate Release

R&D Headquarters – This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of two fundamental physicochemical properties of the novel compound 3-Amino-5-(naphthalen-1-yl)benzoic acid: its exact mass and molecular weight. Understanding the distinction between these values is critical for accurate compound identification, characterization, and quantification in mass spectrometry and other analytical techniques integral to the drug discovery pipeline.

Executive Summary

3-Amino-5-(naphthalen-1-yl)benzoic acid, a molecule of interest in medicinal chemistry, possesses a specific molecular formula of C₁₇H₁₃NO₂. From this, we can determine two key mass-related parameters. This guide will elucidate the theoretical basis and practical implications of its calculated molecular weight (average mass) and exact mass (monoisotopic mass). A thorough understanding of these concepts is paramount for high-fidelity analytical characterization and ensuring the integrity of experimental data.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts rooted in the isotopic diversity of elements. As a senior application scientist, I cannot overstate the importance of appreciating this distinction, as it directly impacts experimental design and data interpretation, particularly in high-resolution mass spectrometry (HRMS).

Molecular Weight , also known as average molecular mass, is the weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule. This is the value typically used in stoichiometric calculations for bulk materials. It is calculated using the standard atomic weights of elements as found on the periodic table, which themselves are weighted averages of the natural abundances of their isotopes.

Exact Mass , or monoisotopic mass, on the other hand, is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each element.[1][2] For instance, for Carbon, we use the mass of ¹²C, for Hydrogen, ¹H, for Nitrogen, ¹⁴N, and for Oxygen, ¹⁶O. This value is of supreme importance in mass spectrometry, where instruments can often resolve ions differing by only the mass of a neutron.

The conceptual difference between these two mass definitions is illustrated in the diagram below.

Physicochemical Properties of 3-Amino-5-(naphthalen-1-yl)benzoic acid

Based on the molecular formula C₁₇H₁₃NO₂ , the calculated molecular weight and exact mass of 3-Amino-5-(naphthalen-1-yl)benzoic acid are presented in the table below.

| Property | Value | Unit |

| Molecular Formula | C₁₇H₁₃NO₂ | - |

| Molecular Weight | 263.29 | g/mol |

| Exact Mass | 263.09463 | Da |

Methodology for Mass Determination

The values presented in this guide were determined through established calculation methodologies, which are detailed below for the purpose of transparency and reproducibility.

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic masses of the constituent atoms, as found on the periodic table.

Experimental Protocol: Molecular Weight Calculation

-

Identify the molecular formula: For 3-Amino-5-(naphthalen-1-yl)benzoic acid, the formula is C₁₇H₁₃NO₂.

-

List the elements and their counts:

-

Carbon (C): 17 atoms

-

Hydrogen (H): 13 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

-

-

Obtain the standard atomic weights:

-

C: ~12.011 u

-

H: ~1.008 u

-

N: ~14.007 u

-

O: ~15.999 u

-

-

Calculate the total mass for each element:

-

Mass of C = 17 * 12.011 u = 204.187 u

-

Mass of H = 13 * 1.008 u = 13.104 u

-

Mass of N = 1 * 14.007 u = 14.007 u

-

Mass of O = 2 * 15.999 u = 31.998 u

-

-

Sum the masses to obtain the molecular weight:

-

Molecular Weight = 204.187 + 13.104 + 14.007 + 31.998 = 263.296 u (or g/mol )

-

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms.

Experimental Protocol: Exact Mass Calculation

-

Identify the molecular formula: C₁₇H₁₃NO₂.

-

List the elements and their counts:

-

C: 17

-

H: 13

-

N: 1

-

O: 2

-

-

Obtain the masses of the most abundant isotopes:

-

¹²C: 12.00000 u

-

¹H: 1.00783 u

-

¹⁴N: 14.00307 u

-

¹⁶O: 15.99491 u

-

-

Calculate the total mass for each element's most abundant isotope:

-

Mass of ¹²C = 17 * 12.00000 u = 204.00000 u

-

Mass of ¹H = 13 * 1.00783 u = 13.10179 u

-

Mass of ¹⁴N = 1 * 14.00307 u = 14.00307 u

-

Mass of ¹⁶O = 2 * 15.99491 u = 31.98982 u

-

-

Sum the isotopic masses to obtain the exact mass:

-

Exact Mass = 204.00000 + 13.10179 + 14.00307 + 31.98982 = 263.09468 u (or Da)

-

The following diagram illustrates the workflow for these calculations.

Conclusion and Future Directions

The precise determination of both molecular weight and exact mass is a foundational step in the characterization of any new chemical entity. For 3-Amino-5-(naphthalen-1-yl)benzoic acid, the calculated molecular weight of 263.29 g/mol is essential for gravimetric analysis and solution preparation, while its exact mass of 263.09463 Da is critical for its unambiguous identification via high-resolution mass spectrometry. Researchers are advised to use the exact mass for database searching and for confirming the elemental composition of synthesized material. Future work will focus on the empirical validation of these calculated values through HRMS analysis and the further elucidation of the compound's pharmacological profile.

References

-

BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]

-

University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

-

Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

-

IonSource. (2005, June 27). Monoisotopic and Average Mass. Retrieved from [Link]

-

WebQC.org. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

Sources

Mechanism of action of 3-Amino-5-(naphthalen-1-yl)benzoic acid derivatives in biological systems

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Amino-5-(naphthalen-1-yl)benzoic Acid Derivatives in Biological Systems

Preamble: Charting a Course for Mechanistic Discovery

The confluence of the aminobenzoic acid scaffold, a cornerstone in medicinal chemistry, with the polycyclic aromatic system of naphthalene presents a compelling chemical architecture for novel therapeutic agents. Derivatives of 3-Amino-5-(naphthalen-1-yl)benzoic acid are emerging as a class of molecules with significant therapeutic potential, yet their precise molecular mechanisms of action remain an active frontier of investigation. This guide is structured not as a static review but as a strategic roadmap for researchers and drug development professionals. It moves from foundational hypotheses, built upon the known bioactivities of related chemical entities, to detailed, actionable experimental protocols designed to rigorously test these hypotheses. Our objective is to provide a self-validating framework for elucidating the biological narrative of these promising compounds.

Part 1: Foundational Hypotheses on the Mechanism of Action

The molecular structure of 3-Amino-5-(naphthalen-1-yl)benzoic acid derivatives suggests several plausible biological targets and pathways. The planar naphthalene ring, coupled with the functional diversity of the aminobenzoic acid moiety, allows for a range of interactions, from enzyme active site inhibition to intercalation within biomacromolecules. Below, we propose the most probable mechanisms based on current literature for analogous structures.

Hypothesis A: Inhibition of Protein Kinases in Oncogenic Signaling

A significant number of heterocyclic and aromatic compounds exert their anticancer effects by targeting the ATP-binding pocket of protein kinases, critical nodes in cellular signaling. Derivatives of aminobenzoic acid and other complex nitrogen-containing heterocycles have demonstrated potent inhibitory activity against various kinases.[1][2] We hypothesize that 3-Amino-5-(naphthalen-1-yl)benzoic acid derivatives may function as Type I or Type II kinase inhibitors, disrupting pathways essential for tumor cell proliferation and survival, such as the EGFR or PDK/PDH axes.[1][2]

Hypothesis B: Disruption of DNA Integrity and Associated Processes

The planar, electron-rich naphthalene structure is a classic pharmacophore for DNA intercalation. Naphthalimide derivatives, for instance, are known to induce apoptosis, a process often linked to DNA damage or replication stress.[3] It is plausible that these compounds insert themselves between DNA base pairs, distorting the helical structure and thereby inhibiting the functions of DNA polymerase and topoisomerase enzymes. This would trigger cell cycle arrest and apoptosis, common mechanisms for cytotoxic cancer therapies.

Hypothesis C: Modulation of Cell Adhesion and Metastasis

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in inflammation and cancer metastasis. Notably, certain benzoic acid derivatives have been successfully developed as antagonists of Very Late Antigen-4 (VLA-4), a member of the integrin family.[4] We propose that the unique conformation of the 3-Amino-5-(naphthalen-1-yl)benzoic acid scaffold could allow it to bind to the ligand-binding site of integrins like VLA-4, thereby inhibiting cell adhesion and preventing metastatic dissemination.

Hypothesis D: Induction of Cytotoxicity via Oxidative Stress

Some complex aromatic molecules can interfere with cellular redox homeostasis. A related derivative, 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid, has been noted for its antioxidant properties.[5][6] However, depending on the cellular context and concentration, such molecules can also act as pro-oxidants, leading to an accumulation of reactive oxygen species (ROS). This elevated ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and ultimately inducing apoptosis.

Part 2: Experimental Workflows for Mechanistic Elucidation

The following section provides detailed, field-tested protocols to systematically investigate the hypotheses outlined above. The causality behind experimental choices is emphasized to ensure a logical and efficient discovery process.

Workflow 1: Initial Biological Characterization - Cytotoxicity Profiling

The foundational step is to quantify the biological potency of the derivatives. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Compound Treatment: Prepare a 2-fold serial dilution of the 3-Amino-5-(naphthalen-1-yl)benzoic acid derivative in complete culture medium, ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Workflow 2: Target Validation Experiments

Based on the initial cytotoxicity data, the following targeted assays can be employed to dissect the specific molecular mechanism.

A. In Vitro Kinase Inhibition Assay (Testing Hypothesis A)

This protocol determines if the compound directly inhibits a specific kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), the specific peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding a solution containing ATP (at its Km concentration) and MgCl₂.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

B. DNA Intercalation Assay (Testing Hypothesis B)

This assay measures the compound's ability to bind to DNA, using the displacement of a known intercalator, ethidium bromide (EtBr), as a readout.

-